molecular formula C18H19NO3 B1678975 Poloxin CAS No. 321688-88-4

Poloxin

Cat. No.: B1678975
CAS No.: 321688-88-4
M. Wt: 297.3 g/mol
InChI Key: CMOJHDQJJPIVEC-UHFFFAOYSA-N
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Description

Poloxin is a non-ATP competitive inhibitor of Polo-like kinase 1 (Plk1), specifically targeting its polo-box domain (PBD). Plk1 is a critical regulator of mitosis, and its overexpression is linked to cancer progression. This compound disrupts Plk1’s substrate-binding PBD, impairing centrosome cohesion, spindle assembly, and chromosome alignment, ultimately inducing mitotic arrest and apoptosis in cancer cells . In vitro studies report an IC50 of 4.8 µM against Plk1 PBD, with weaker inhibition of Plk2 (IC50 = 18.7 µM) and Plk3 (IC50 = 53.9 µM) . In vivo, this compound suppresses tumor growth in xenograft models (40 mg/kg) .

Chemical Reactions Analysis

Poloxin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

    Reduction: Reduction reactions involving this compound are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include various solvents like DMSO and specific catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Poloxin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Poloxin exerts its effects by specifically targeting the polo-box domain of PLK1. This interaction disrupts the normal function of PLK1, leading to defects in centrosome integrity, spindle formation, and chromosome alignment during mitosis. As a result, this compound induces mitotic arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the modulation of key substrates of PLK1, such as Kizuna .

Comparison with Similar Compounds

Thymoquinone (TQ)

  • Mechanism : Natural compound from Nigella sativa; binds Plk1 PBD via the SpT pocket, inducing covalent modifications to lysine and cysteine residues .
  • Potency : IC50 = 1.36 µM (Plk1 PBD), ~3-fold more potent than Poloxin in vitro .
  • Selectivity : Inhibits Plk2/3 PBDs but with lower affinity than Plk1 .
  • Cellular Effects: Disrupts centrosome cohesion and induces mitotic arrest, similar to this compound. However, TQ’s reactive quinone structure contributes to off-target effects .
  • In Vivo: Limited data compared to this compound.

Purpurogallin (PPG)

  • Mechanism : Benzotropolone natural product; competes with phosphopeptides for PBD binding. Critical hydroxyl groups at position 2 enhance binding .
  • Potency : Comparable to this compound (IC50 ≈ 4–5 µM) but lacks covalent modification .

BI2536

  • Mechanism : ATP-competitive kinase domain (KD) inhibitor; indirectly disrupts PBD-substrate interactions via steric hindrance .
  • Potency : IC50 = 0.8 nM (Plk1 KD), significantly more potent than PBD inhibitors .
  • Cellular Effects : Causes prolonged mitotic arrest without centrosome defects, contrasting with this compound’s rapid apoptosis induction .
  • Toxicity: Severe mitotic arrest in normal cells limits clinical utility .

T521

  • Mechanism : Synthetic small molecule; displaces phosphopeptides from Plk1 PBD without covalent binding .
  • Potency : IC50 = 1.22 µM (Plk1 PBD), slightly better than this compound .
  • Selectivity: No inhibition of Plk2/3 PBDs at 500 µM, superior to this compound .
  • Advantage: Non-covalent mechanism reduces off-target alkylation risks .

This compound-2 (Optimized Analog)

  • Improvements : IC50 = 1.36 µM (Plk1 PBD), ~3.5-fold more potent than this compound .
  • Cellular Effects : Mitotic arrest at lower concentrations but lacks in vivo validation .

Critical Analysis of Research Findings

  • Mechanistic Insights: PBD inhibitors like this compound and TQ disrupt centrosome-related functions, while KD inhibitors (e.g., BI2536) broadly block kinase activity . Covalent modifiers (this compound, TQ) show higher cytotoxicity due to non-specific protein alkylation .
  • Therapeutic Potential: this compound’s in vivo efficacy in xenografts supports PBD targeting, but toxicity necessitates safer analogs like this compound-2 or non-covalent inhibitors like T521 .

Biological Activity

Poloxin is a small-molecule inhibitor specifically targeting the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a crucial regulator of mitosis and a promising target for cancer therapy. This article delves into the biological activity of this compound, examining its effects on cancer cell proliferation, apoptosis induction, and its mechanisms of action through various studies and findings.

This compound functions by inhibiting the PBD of Plk1, which is essential for the kinase's localization and interaction with its substrates. This inhibition leads to significant mitotic disturbances, including:

  • Centrosome Fragmentation : this compound induces fragmentation of centrosomes, which is associated with dysfunctional Kizuna, a substrate of Plk1 that stabilizes mitotic centrosomes .
  • Chromosome Misalignment : The compound causes abnormal spindle formation and chromosome misalignment, activating the spindle assembly checkpoint (SAC) and prolonging mitosis .
  • Mitotic Arrest : It effectively arrests cancer cells in the G2/M phase of the cell cycle, leading to a distinctive sub-G1 peak indicative of apoptosis upon prolonged exposure .

Table 1: Summary of this compound's Biological Activities

ActivityDescription
Centrosome FragmentationInduces fragmentation linked to dysfunctional Kizuna
Chromosome MisalignmentCauses abnormal spindle formation and chromosome misalignment
Mitotic ArrestArrests cells in G2/M phase, promoting apoptosis
Apoptosis InductionTriggers apoptosis in various cancer cell lines like HeLa and MDA-MB-231

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

  • HeLa Cells : Treatment with this compound resulted in significant mitotic arrest and subsequent apoptosis. The study showed that this compound reduced both centrosomal and kinetochoral localization of Plk1, leading to defects in chromosome congression and mitotic progression .
  • Other Cancer Cell Lines : Similar effects were observed in MDA-MB-231, SW480, MCF7, and A549 cells, confirming the broad applicability of this compound across different tumor types .

Case Studies

One notable case study involved xenograft mouse models where this compound was administered. The results indicated:

  • Tumor Growth Suppression : this compound significantly suppressed tumor growth by lowering the proliferation rate and inducing apoptosis in treated tissues. The efficacy was attributed to its ability to inhibit Plk1 function specifically through its PBD .

Optimized Derivatives

Subsequent research led to the development of optimized derivatives such as this compound-2, which exhibited improved potency and selectivity compared to its predecessor. These derivatives maintained similar mechanisms but enhanced anti-cancer activity at lower concentrations .

Table 2: Comparison of this compound and Its Derivatives

CompoundPotencySelectivityMain Action
This compoundModerateSpecific to PBDInduces mitotic arrest and apoptosis
This compound-2HighEnhancedSimilar actions with improved efficacy
This compound-2HT+HigherVery HighInduces selective degradation of Plk1

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Poloxin in cancer research, and how can this be experimentally validated?

this compound selectively inhibits the polo-box domain (PBD) of Polo-like kinase 1 (PLK1), disrupting its interaction with phosphorylated substrates critical for mitotic progression. To validate this:

  • Perform competitive binding assays using PLK1 PBD and phosphopeptide ligands, measuring IC50 values via fluorescence polarization .
  • Use Western blotting to assess downstream effects, such as reduced phosphorylation of PLK1 targets (e.g., survivin or cyclin B1) .

Q. What experimental models are appropriate for studying this compound’s anti-mitotic effects?

  • Cell lines : HCT116 (colorectal cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) are well-documented for mitotic defect analysis .
  • Assays :

  • CellTiter-Blue® for viability/proliferation over 24–96 hours .
  • Immunofluorescence microscopy to visualize spindle abnormalities (e.g., monopolar spindles) .
  • Flow cytometry with Annexin V/PI staining to quantify apoptosis .

Q. How should dose-response experiments for this compound be designed to ensure reproducibility?

  • Concentration range : 1–50 μM, based on IC50 values (e.g., ~4.8 μM for PLK1 PBD inhibition) .
  • Controls : Include DMSO vehicle controls and baseline measurements (0-hour timepoint) .
  • Replication : Conduct ≥3 independent experiments, reporting mean ± SEM and statistical significance (e.g., p < 0.05 via Student’s t-test) .

Advanced Research Questions

Q. How can researchers resolve contradictions in apoptosis data between studies using this compound?

Discrepancies often arise from cell-line-specific factors (e.g., p21 status). For example:

  • In HCT116 p21−/− cells, this compound induces significantly higher caspase-3/7 activity and PARP cleavage than in p21+/+ cells .
  • Methodological adjustments :

  • Stratify results by genetic background (e.g., CRISPR-edited p21 knockout models).
  • Use time-course experiments to capture apoptosis dynamics (e.g., 24–72-hour treatments) .

Q. What methodologies confirm this compound’s specificity for PLK1 over PLK2/PLK3?

  • Competitive binding assays : Compare IC50 values across PLK isoforms. For example:

PLK IsoformThis compound IC50 (μM)
PLK1 PBD4.27 ± 0.69
PLK2 PBD>500
PLK3 PBD46.68 ± 3.55
  • Kinase activity profiling : Use broad-panel kinase assays to rule off-target effects .

Q. How can this compound be combined with other therapies to enhance efficacy while minimizing toxicity?

  • Synergy screens : Pair this compound with DNA-damaging agents (e.g., cisplatin) or PLK1 ATP-competitive inhibitors (e.g., BI 2536).
  • Metrics : Calculate combination indices (CI) using Chou-Talalay analysis .
  • Toxicity mitigation : Monitor mitotic checkpoint activation (e.g., Mad2 localization) to avoid excessive genomic instability .

Q. What mechanisms underlie this compound’s dual induction of apoptosis and mitotic arrest?

  • Apoptosis : Caspase-3/7 activation and PARP cleavage via DNA damage (e.g., γH2AX foci) .
  • Mitotic arrest : Disrupted PLK1-PBD interactions impair centrosome maturation and spindle assembly .
  • Experimental validation :

  • Live-cell imaging to track mitotic progression.
  • Comet assays to quantify DNA damage .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound-induced monopolar spindles, while others observe bipolar defects?

  • Cell-type variability : ASCs (adipose-derived stem cells) show monopolar spindles, while cancer cells (e.g., MDA-MB-231) exhibit bipolar defects due to differential PLK1 dependency .
  • Concentration effects : Higher doses (>25 μM) may overwhelm compensatory mechanisms, causing heterogeneous phenotypes .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use impermeable gloves (e.g., nitrile) and lab coats; avoid skin/eye contact .
  • Waste disposal : Collect contaminated materials in sealed containers; prevent environmental release .

Properties

IUPAC Name

[(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJHDQJJPIVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321688-88-4
Record name 321688-88-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
Poloxin
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
Poloxin
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
Poloxin
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
Poloxin
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
Poloxin
3-Hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole
Poloxin

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